4-Bromo-3-fluorophenyl acetate
Description
4-Bromo-3-fluorophenyl acetate is a halogenated aromatic ester widely used as a synthetic intermediate in pharmaceutical and organic chemistry. Structurally, it consists of a phenyl ring substituted with bromine at the 4-position, fluorine at the 3-position, and an acetate group (-OAc) at the 1-position (or adjacent positions depending on regiochemistry). This compound is critical in synthesizing carbamates, oxazolidinones, and acrylate derivatives, which are prevalent in drug discovery pipelines .
Synthesis: The compound is typically synthesized via acetylation of hydroxyl-containing precursors. For example, (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one reacts with acetic anhydride (Ac₂O) in the presence of dimethylaminopyridine (DMAP) and triethylamine (Et₃N) to yield the corresponding acetate ester . Similar methods are employed for related derivatives, emphasizing the versatility of this scaffold in modular synthesis.
Properties
Molecular Formula |
C8H6BrFO2 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
(4-bromo-3-fluorophenyl) acetate |
InChI |
InChI=1S/C8H6BrFO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 |
InChI Key |
UJQKVVSLWNHFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Examples :
- 2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS 871035-64-2)
- 2-(3-Bromo-5-fluorophenyl)acetic acid (CAS 202000-99-5)
Comparison : - Structural Differences : Halogen positions (e.g., 2,5-difluoro vs. 3-fluoro) alter electronic effects. The carboxylic acid group (-COOH) increases polarity and acidity (pKa ~2–4) compared to esters, enhancing water solubility .
- Similarity Scores : Computed similarity indices (0.91 for analogs in ) suggest comparable reactivity but distinct steric and electronic profiles.
Physicochemical and Functional Differences
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Reactivity Highlights |
|---|---|---|---|---|
| This compound | C₈H₆BrFO₂ | 231.04 | Acetate ester | Acyl transfer, hydrolysis |
| Methyl 2-(4-bromo-3-fluorophenyl)acetate | C₁₀H₁₀BrFO₂ | 259.09 | Methyl ester | Cross-coupling, ester saponification |
| (E)-Ethyl-3-(4-bromo-3-fluorophenyl)acrylate | C₁₁H₁₀BrFO₂ | 273.10 | α,β-unsaturated ester | Conjugate addition, cycloadditions |
| 2-(4-Bromo-2,5-difluorophenyl)acetic acid | C₈H₅BrF₂O₂ | 249.03 | Carboxylic acid | Metal coordination, salt formation |
Key Observations :
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to specific positions. Bromine’s bulkiness influences steric hindrance in cross-coupling reactions.
- Solubility : Esters (e.g., acetate, methyl ester) exhibit lower water solubility than carboxylic acids, impacting their utility in aqueous-phase reactions .
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